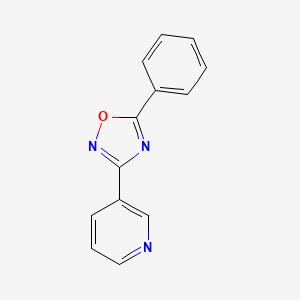

![molecular formula C12H16FNO2S B5539030 1-[(2-fluorophenyl)sulfonyl]azepane CAS No. 613657-03-7](/img/structure/B5539030.png)

1-[(2-fluorophenyl)sulfonyl]azepane

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 1-[(2-fluorophenyl)sulfonyl]azepane and related fluorinated compounds involves several key methodologies. One approach involves the use of α-fluorovinyl diphenyl sulfonium salt, highlighting its potential for synthesizing mono-fluorinated cyclopropanes and aziridines, which are valuable in organic synthesis (Hirotaki et al., 2013). Another method described is the Cu(I)-mediated radical oxidative sulfonylation-azidation of alkenes with sodium sulfinates, showcasing a route to β-azidosulfonates (Xiong et al., 2018).

Molecular Structure Analysis

Molecular structure analysis of fluorinated compounds, such as those containing sulfonyl groups, emphasizes the role of sulfur and nitrogen in forming stable, complex structures. Studies on compounds like fluorosulfonyl azide, FSO(2)N(3), reveal significant insights into their electronic structure and optical properties, which are crucial for understanding their reactivity and potential applications (Zeng et al., 2010).

Chemical Reactions and Properties

The chemical reactivity of this compound derivatives involves selective functionalization and the formation of complex heterocycles. For instance, the copper-catalyzed synthesis of β-azido sulfonates or fluorinated alkanes demonstrates the divergent reactivity of sodium sulfinates, providing a versatile method for synthesizing a wide range of compounds (Xiong et al., 2018). Additionally, the synthesis of 6- and 7-membered N-heterocycles using α-phenylvinylsulfonium salts highlights the efficiency and selectivity of these reactions (Matlock et al., 2015).

Wissenschaftliche Forschungsanwendungen

Synthesis and Properties of Sulfonated Polymers

Sulfonated poly(arylene ether sulfone)s block copolymers containing fluorenyl groups were synthesized for fuel-cell applications. These copolymers, with bis(4-fluorophenyl)sulfone as a comonomer, exhibit higher proton conductivity and mechanical properties than Nafion membrane, making them promising for fuel-cell applications (Bae, Miyatake, & Watanabe, 2009).

Azepanium Ionic Liquids

Azepane, a seven-member alicyclic secondary amine, was used to synthesize a new family of room temperature ionic liquids. These azepanium ionic liquids, formed by reaction of azepane with 1-bromoalkanes or 1-bromoalkoxyalkanes, show promise as safe, efficient alternatives to volatile organic compound-based electrolytes due to their wide electrochemical windows (Belhocine et al., 2011).

Proton Exchange Membranes

Sulfonated poly(arylene ether phosphine oxide)s with fluorenyl groups were synthesized for proton exchange membrane applications. These materials, formed from sulfonated bis(4-fluorophenyl)phenyl phosphine oxide, showed excellent overall properties, including high proton conductivity and stability, positioning them as strong candidates for fuel cell applications (Zhang et al., 2009).

Fluorination Chemistry

A study on mono-fluorinated cyclopropanes and aziridines using the α-fluorovinyl diphenyl sulfonium salt highlighted a potential pathway for the synthesis of mono-fluorinated three-membered rings, offering a versatile approach for incorporating fluorine into molecules (Hirotaki et al., 2013).

Modular Radical Cross-Coupling

Sulfone compounds facilitate nickel-catalyzed cross-coupling of fluoroalkyl groups with aryl zinc reagents, simplifying the synthesis of fluorinated scaffolds. This method is particularly beneficial for pharmaceutical research, offering a modular approach to assembling compounds with challenging fluorination patterns (Merchant et al., 2018).

Zukünftige Richtungen

The future directions for research on “1-[(2-fluorophenyl)sulfonyl]azepane” and similar compounds could involve further exploration of their synthesis methods, chemical reactions, and potential applications. Given the pharmacological and therapeutic implications of azepane derivatives , there may be potential for “this compound” in these areas.

Eigenschaften

IUPAC Name |

1-(2-fluorophenyl)sulfonylazepane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FNO2S/c13-11-7-3-4-8-12(11)17(15,16)14-9-5-1-2-6-10-14/h3-4,7-8H,1-2,5-6,9-10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSIHAZMQGXAMJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)S(=O)(=O)C2=CC=CC=C2F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16FNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501237916 | |

| Record name | 1-[(2-Fluorophenyl)sulfonyl]hexahydro-1H-azepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501237916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

613657-03-7 | |

| Record name | 1-[(2-Fluorophenyl)sulfonyl]hexahydro-1H-azepine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=613657-03-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[(2-Fluorophenyl)sulfonyl]hexahydro-1H-azepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501237916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[3-(3-ethylphenoxy)-1-azetidinyl]carbonyl}-2-propyl-1,3-thiazole](/img/structure/B5538949.png)

![N-[(3R*,4R*)-4-morpholin-4-yltetrahydrofuran-3-yl]-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5538972.png)

![2-(2-hydroxypropyl)-9-(1-pyrrolidinylsulfonyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5538973.png)

![2-{1-[2-(ethylthio)ethyl]-1H-imidazol-2-yl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5538975.png)

![N-(2,5-dimethylphenyl)-2-[2-(4-ethoxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B5538979.png)

![N-[4-(acetylamino)phenyl]-3-[(2-methyl-2-propen-1-yl)oxy]benzamide](/img/structure/B5538987.png)

![(4aR*,7aS*)-1-butyryl-4-[(5-ethyl-2-thienyl)carbonyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5538996.png)

![3-(3-hydroxy-3-methylbutyl)-N-[(2-methyl-4-pyridinyl)methyl]benzamide](/img/structure/B5538997.png)

![methyl 2-[(4-morpholinylcarbonothioyl)amino]benzoate](/img/structure/B5539005.png)

![N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-1-naphthamide](/img/structure/B5539012.png)

![N-[(3-isopropylisoxazol-5-yl)methyl]-N-methyl-2-(3-oxo-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)acetamide](/img/structure/B5539028.png)